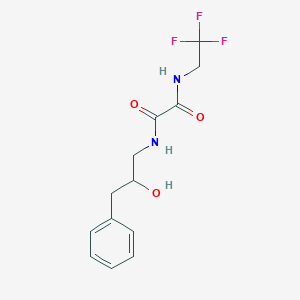
N'-(2-hydroxy-3-phenylpropyl)-N-(2,2,2-trifluoroethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-hydroxy-3-phenylpropyl)-N-(2,2,2-trifluoroethyl)ethanediamide is a synthetic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy-phenylpropyl group and a trifluoroethyl group attached to an oxalamide backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-hydroxy-3-phenylpropyl)-N-(2,2,2-trifluoroethyl)ethanediamide typically involves the reaction of 2-hydroxy-3-phenylpropylamine with 2,2,2-trifluoroethyl oxalyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N'-(2-hydroxy-3-phenylpropyl)-N-(2,2,2-trifluoroethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxalamides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N'-(2-hydroxy-3-phenylpropyl)-N-(2,2,2-trifluoroethyl)ethanediamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl group can interact with enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s stability and bioavailability. The oxalamide backbone may facilitate binding to proteins or nucleic acids, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- N1-(2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- N1-(3-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- N1-(2-hydroxy-3-phenylpropyl)-N2-(ethyl)oxalamide
Uniqueness
N'-(2-hydroxy-3-phenylpropyl)-N-(2,2,2-trifluoroethyl)ethanediamide is unique due to the combination of its hydroxy-phenylpropyl and trifluoroethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c14-13(15,16)8-18-12(21)11(20)17-7-10(19)6-9-4-2-1-3-5-9/h1-5,10,19H,6-8H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDYQMRXPAXIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C(=O)NCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
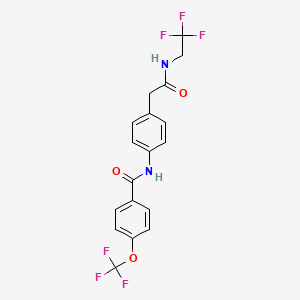
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831172.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2831173.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2831174.png)
![2-[(3-Methoxyphenyl)methyl]-octahydrocyclopenta[c]pyrrole](/img/structure/B2831175.png)
![4-methoxy-2-methyl-N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}benzamide](/img/structure/B2831176.png)
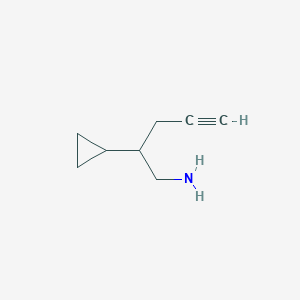
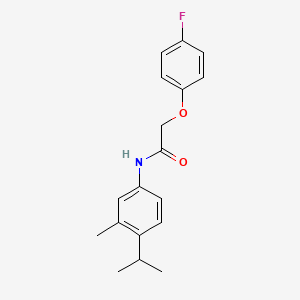
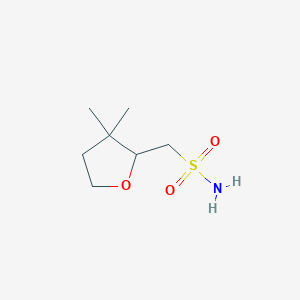
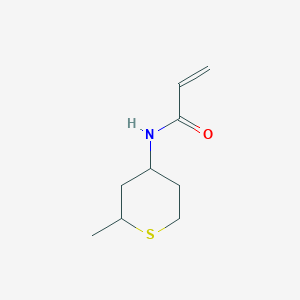
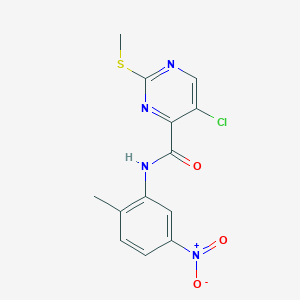
![(E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide](/img/structure/B2831184.png)
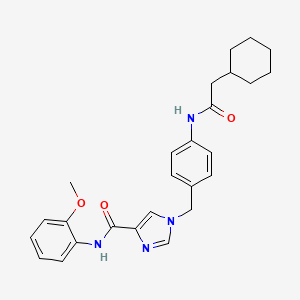
![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-methoxypyridine](/img/structure/B2831190.png)
